2-[(3,5-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
The compound 2-[(3,5-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic molecule featuring a fused thiadiazoloquinazolinone core. Key structural elements include:
- Thiadiazole ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, fused to a quinazolinone system.
- Substituents: A 3,5-dimethylphenylamino group at position 2 and methoxy groups at positions 7 and 6. These substituents likely enhance lipophilicity and influence electronic properties.
- Planar fused-ring system: The thiadiazoloquinazolinone scaffold is expected to exhibit planarity, facilitating π-π stacking interactions, similar to related fused heterocycles .
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-10-5-11(2)7-12(6-10)20-18-22-23-17(24)13-8-15(25-3)16(26-4)9-14(13)21-19(23)27-18/h5-9H,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZFYVHXKPNWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in the Quinazoline Family
The following compounds share structural homology with the target molecule, differing in fused ring systems and substituents:
Key Observations :
Planarity is conserved across fused systems (e.g., triazoloquinazolinone in ), suggesting similar crystallinity and stacking behavior.
Substituent Effects: Phenoxy vs. Dimethylphenylamino: Phenoxy groups (as in ) are less bulky than dimethylphenylamino, possibly affecting solubility and steric interactions. Methoxy Groups: The 7,8-dimethoxy substituents in the target compound may enhance solubility in polar solvents compared to non-polar phenyl groups.
Synthetic Routes: Triazoloquinazolinones (e.g., ) are synthesized via cyclocondensation of hydrazines with dithioimidocarbonates, while azoloquinazolines (e.g., ) use carbonyl precursors. The target compound likely follows a similar pathway with thiadiazole-specific reagents.
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Crystallographic Data
Notes :
- NMR Trends: Aromatic protons in dimethylphenylamino and phenoxy substituents resonate similarly (~6.5–8.0 ppm). Quinazolinone carbonyls typically appear at ~160–170 ppm in ¹³C-NMR .
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